N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide
Description
N-(5-(4-Fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring linked to a benzothiadiazole moiety via a carboxamide bridge. The benzothiadiazole core is a fused aromatic system known for its stability and role in modulating electronic properties, making it a common scaffold in medicinal chemistry for targeting enzymes or receptors .
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4OS2/c18-12-4-1-10(2-5-12)7-13-9-19-17(24-13)20-16(23)11-3-6-15-14(8-11)21-22-25-15/h1-6,8-9H,7H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEVWMWDLFHUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the formation of the thiazole ring through the reaction of α-aminonitriles with dithioformic or dithiophenacetic acids . The benzothiadiazole moiety can be synthesized via diazo-coupling, Knoevenagel condensation, or Biginelli reaction . The final step involves coupling the thiazole and benzothiadiazole intermediates under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction time .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole and thiadiazole rings undergo oxidation under controlled conditions:
Nucleophilic Substitution
The fluorine atom on the benzyl group and the carboxamide nitrogen participate in nucleophilic reactions:
Cyclization and Ring-Opening
The carboxamide and thiadiazole moieties facilitate cycloaddition and ring-modification reactions:
Hydrolysis and Functional Group Interconversion
The carboxamide group exhibits pH-dependent reactivity:
Cross-Coupling Reactions
The thiazole ring participates in metal-catalyzed couplings:
Key Mechanistic Insights
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Electrophilic Aromatic Substitution : The thiadiazole ring directs electrophiles to the C-5 position due to its electron-deficient nature .
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Steric Effects : The 4-fluorobenzyl group hinders reactions at the thiazole C-4 position, favoring C-5 modifications .
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Solubility Constraints : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO) for homogeneous reactions .
Scientific Research Applications
Case Studies
- In vitro Studies : A study synthesized several thiazole derivatives and tested their anticancer activity against Hepatocellular carcinoma cell lines (HepG-2). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .
- Thiazole Derivatives : Another research effort focused on N-acylated thiazoles, which demonstrated promising activity against various cancer cell lines, including glioblastoma and melanoma. The structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring enhanced anticancer efficacy .
Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Compound 19 | HepG-2 | 23.30 ± 0.35 mM | |
| Compound 20 | U251 (glioblastoma) | High activity observed | |
| Thiazole-Pyridine Hybrid | MCF-7 (breast cancer) | 5.71 μM |
Overview
The compound also exhibits antimicrobial properties against various pathogens, including drug-resistant strains of bacteria and fungi. The presence of the thiazole ring has been linked to enhanced antimicrobial activity.
Research Findings
Recent studies have demonstrated that thiazole derivatives can effectively combat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Specific derivatives showed broad-spectrum activity against drug-resistant Candida strains as well .
Summary of Antimicrobial Activity
| Compound | Target Pathogen | Activity Level | Reference |
|---|---|---|---|
| Compound 3h | MRSA | Excellent activity | |
| Compound 9f | Candida auris | Greater than fluconazole |
Anti-inflammatory Effects
Some studies have suggested that compounds with similar structures may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which are involved in the inflammatory response . This opens avenues for further exploration into N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide as a potential anti-inflammatory agent.
Neuroprotective Potential
Research into related thiazole compounds has indicated possible neuroprotective effects, suggesting that this class of compounds could be beneficial in treating neurodegenerative diseases through mechanisms involving oxidative stress reduction and neuronal survival enhancement .
Mechanism of Action
The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The fluorobenzyl group enhances its binding affinity to these targets, leading to increased biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural homology with several classes of bioactive molecules:
Key Observations:
- Thiazole vs.
- Fluorinated Substituents: The 4-fluorobenzyl group is a common feature in bioactive compounds (e.g., compound 5j in ), where fluorine’s electronegativity improves metabolic stability and target selectivity.
- Carboxamide Linker: The carboxamide bridge is critical for hydrogen bonding, as seen in thiazole-carboxamide derivatives with anticancer activity .
Biological Activity
N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide (CAS Number: 941947-78-0) is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by recent research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 370.4 g/mol. The compound features a thiazole moiety linked to a benzo[d][1,2,3]thiadiazole structure, which is crucial for its biological activity.
In Vitro Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives, including this compound, against different cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast cancer) | 1.98 ± 0.35 | |
| This compound | HepG2 (Liver cancer) | 2.58 ± 0.50 | |
| Similar Thiadiazoles | Various Cell Lines | 0.20–2.58 |
The compound exhibited notable cytotoxicity against the MCF-7 and HepG2 cell lines with IC50 values indicating significant potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It affects the cell cycle progression of cancer cells, leading to increased cell death.
- Inhibition of Bcl-2 : Research indicates that compounds with similar structures inhibit Bcl-2 proteins, enhancing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole and Thiadiazole Rings : These rings are essential for the cytotoxic activity observed in related compounds.
- Substitution Patterns : The presence of electron-donating groups enhances activity; for instance, modifications on the phenyl ring significantly affect potency .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of thiadiazole derivatives in preclinical settings:
- Study on Antitumor Activity : A study synthesized various thiadiazole derivatives and tested their efficacy against human cancer cell lines. The results indicated that compounds with similar structural motifs to N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole exhibited promising antitumor effects .
- Comparative Analysis : In comparative studies with established chemotherapeutics like doxorubicin and cisplatin, this compound demonstrated comparable or superior efficacy against certain cancer types .
Q & A
Q. What are the common synthetic routes for preparing N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Diazonium salt formation : React 4-fluoro-substituted benzyl derivatives with nitrous acid to generate diazonium intermediates .
Thiazole ring formation : Condense diazonium salts with thiourea or acrolein derivatives in polar solvents (e.g., ethanol, DMF) to yield 2-amino-5-(4-fluorobenzyl)thiazole intermediates .
Carboxamide coupling : React the thiazole intermediate with benzo[d][1,2,3]thiadiazole-5-carbonyl chloride using triethylamine as a base in dioxane or acetone under reflux (3–5 h) .
Key Reagents : Chloroacetyl chloride, potassium carbonate, and morpholine-sulfur solutions for cyclization .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regioselectivity of the thiazole and benzothiadiazole moieties. For example, aromatic protons in the 4-fluorobenzyl group appear as doublets (δ 7.2–7.4 ppm, J = 8.5 Hz) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and thiadiazole ring vibrations (C-S at 650–750 cm⁻¹) .
- Elemental Analysis : Validate purity (>98%) by comparing experimental vs. calculated C, H, N, S percentages (e.g., C: 55.2%, H: 3.1%, N: 12.8%) .
Q. How do structural modifications (e.g., substituents on the benzyl or thiadiazole groups) influence biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -F, -Cl) : Enhance anticancer activity by increasing electrophilicity and target binding. For example, 4-fluorobenzyl derivatives show IC₅₀ values <10 μM in MCF-7 cells .
- Bulkier substituents (e.g., tert-butyl) : May reduce solubility but improve metabolic stability .
Table 1 : Antitumor activity of analogs (adapted from ):
| Substituent | IC₅₀ (μM, MCF-7) |
|---|---|
| 4-Fluorobenzyl | 8.2 |
| 4-Chlorobenzyl | 9.5 |
| 4-Methoxybenzyl | 25.4 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final carboxamide coupling step?
Methodological Answer:
- Solvent selection : Use DMF for higher solubility of intermediates, achieving yields >85% vs. 60% in acetone .
- Catalyst optimization : Add catalytic iodine (0.1 eq) to accelerate cyclization, reducing reaction time from 3 h to 45 min .
- Temperature control : Maintain reflux at 80–90°C to avoid byproduct formation from thiadiazole ring decomposition .
Q. How to resolve contradictions in reported cytotoxicity data across studies?
Methodological Answer:
- Control experiments : Compare cell lines with varying expression of target enzymes (e.g., topoisomerase II). For example, HepG2 cells may show higher sensitivity than A549 due to overexpression .
- Assay standardization : Use identical MTT assay protocols (e.g., 48 h incubation, 10% FBS) to minimize variability .
- Metabolite profiling : LC-MS analysis can detect hydrolytic degradation products that reduce apparent activity in certain buffers .
Q. What computational strategies are used to predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The fluorobenzyl group forms hydrophobic contacts with Leu694, while the thiadiazole engages in π-π stacking with Phe723 .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Figure 1 : Docking pose of the compound in EGFR (PDB: 1M17) showing key interactions .
Q. How to address low yields during thiadiazole ring formation?
Methodological Answer:
- Purge oxygen : Conduct reactions under nitrogen to prevent oxidation of sulfur intermediates .
- Alternative cyclization agents : Replace iodine with Lawesson’s reagent to improve sulfur incorporation efficiency (yield increases from 50% to 78%) .
- Monitor reaction progress : Use TLC (hexane:EtOAc 3:1) to terminate the reaction at 90% conversion, avoiding over-cyclization .
Q. What strategies enhance compound stability under physiological conditions?
Methodological Answer:
- pH buffering : Prepare stock solutions in PBS (pH 7.4) to prevent hydrolysis of the carboxamide group .
- Lyophilization : Store as a lyophilized powder at -80°C, retaining >95% activity after 6 months vs. 70% in solution .
- Prodrug design : Introduce acetyl-protected amines to reduce first-pass metabolism in hepatic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
